3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol
Description
Chemical Structure: The compound features a pyridine core substituted at the 5-position with a 4-methylsulfonylphenyl group.
Potential Applications: The methylsulfonyl group may enhance solubility and receptor-binding affinity, suggesting utility in drug design.
Properties
CAS No. |
875147-71-0 |
|---|---|
Molecular Formula |
C19H18N2O3S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
3-[[[5-(4-methylsulfonylphenyl)pyridin-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C19H18N2O3S/c1-25(23,24)19-7-5-15(6-8-19)16-10-17(13-20-12-16)21-11-14-3-2-4-18(22)9-14/h2-10,12-13,21-22H,11H2,1H3 |
InChI Key |
IBOVRMYKUOUGQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CN=C2)NCC3=CC(=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the reaction of 4-methylsulfonylphenylboronic acid with 3-bromopyridine under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent. The resulting intermediate is then subjected to further reactions to introduce the amino and phenol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Tin(II) chloride, hydrogen gas with a catalyst.
Substitution Reagents: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce aniline derivatives.
Scientific Research Applications
3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Sulfonyl vs. Thienyl Groups : The target compound’s 4-methylsulfonylphenyl group may confer higher polarity and metabolic stability compared to the thienyl analogue (875147-85-6), which has a sulfur-containing heterocycle .
- Phenol Functionality: The presence of a phenol group in the target compound and its thienyl analogue contrasts with herbicidal () and antibiotic () compounds, which lack this moiety. Phenolic groups often enhance antioxidant activity or metal chelation .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : The 4-methylsulfonylphenyl group in the target compound may enhance binding to enzymatic targets (e.g., kinases or oxidoreductases) compared to electron-donating groups like thienyl .
- Phenol vs. Non-Phenol Derivatives: Phenol-containing compounds (target, 875147-85-6) may exhibit radical-scavenging or anti-inflammatory effects, contrasting with non-phenolic herbicides () or antibiotics () .
Biological Activity
The compound 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.43 g/mol. The presence of a methylsulfonyl group and a pyridine ring suggests potential interactions with various biological targets, particularly in enzyme inhibition.
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes or pathways. For instance, the methylsulfonyl group may enhance binding affinity to target proteins, influencing their activity. The compound's ability to modulate protein-protein interactions (PPIs) is particularly noteworthy, as these interactions are crucial in many signaling pathways related to diseases.
Enzyme Inhibition
Preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and enzymes involved in inflammatory processes. For example, it has been shown to interact with the Keap1-Nrf2 pathway, which is vital for cellular defense against oxidative stress. Inhibition of this pathway could have implications for treating conditions like cancer and neurodegenerative diseases .
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds. For instance, derivatives containing pyridine and sulfonyl groups have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
Antimicrobial Properties
There is emerging evidence that compounds with similar structural motifs can exhibit antimicrobial activity. The interaction of the pyridine ring with bacterial enzymes could disrupt essential metabolic processes, leading to bacterial cell death .
Anti-inflammatory Effects
The compound's ability to inhibit inflammatory pathways suggests its potential use in treating inflammatory diseases such as rheumatoid arthritis. By modulating the activity of pro-inflammatory cytokines, it may help reduce inflammation and associated pain .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-[[[5-(4-Methylsulfonylphenyl)-3-pyridinyl]amino]methyl]phenol, and how can intermediates be validated?
- Methodological Answer : Begin with a literature review to identify analogous compounds (e.g., pyridinyl or methylsulfonylphenyl derivatives) and adapt their synthetic pathways . Key steps include:
- Route Design : Use retrosynthetic analysis to break the target into precursors (e.g., 5-(4-methylsulfonylphenyl)pyridin-3-amine and 3-hydroxybenzaldehyde derivatives) .
- Intermediate Characterization : Employ / NMR and LC-MS to confirm intermediates. For crystalline intermediates, single-crystal X-ray diffraction (as in ) provides unambiguous structural confirmation .
- Optimization : Adjust reaction conditions (solvent, catalyst, temperature) using design-of-experiments (DoE) to improve yields .
Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify aromatic protons, methylsulfonyl groups, and the aminomethyl linker. Compare chemical shifts with similar sulfonamide or pyridine derivatives .
- High-Resolution Mass Spectrometry (HR-MS) : Confirm molecular ion peaks and fragment patterns to validate the molecular formula .
- HPLC-PDA/MS : Assess purity (>95%) and detect impurities using reverse-phase chromatography with photodiode array detection .
Advanced Research Questions
Q. How should researchers design stability studies to evaluate this compound under environmental or physiological conditions?
- Methodological Answer :
- Experimental Design : Use accelerated stability testing (e.g., ICH guidelines) with controlled variables (pH, temperature, light). For environmental fate, follow protocols from , which assess abiotic/biotic transformations in soil/water matrices .
- Analytical Monitoring : Track degradation via HPLC-MS and identify byproducts using tandem MS. For surface interactions (e.g., adsorption on indoor/outdoor materials), apply microspectroscopic imaging as in .
- Statistical Replication : Include ≥4 replicates per condition and use ANOVA to analyze degradation rates .
Q. How can contradictory reports on the compound’s bioactivity or mechanism of action be resolved?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., cell lines, exposure times, solvent controls). For antioxidant activity, adopt the Folin-Ciocalteu and DPPH assays as in .
- Dose-Response Analysis : Perform IC calculations with nonlinear regression to compare potency across studies .
- Meta-Analysis : Systematically review literature to identify confounding variables (e.g., impurity profiles, assay interference from the methylsulfonyl group) .
Q. What advanced techniques are suitable for studying interactions between this compound and biological macromolecules (e.g., proteins, DNA)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, on/off rates) with immobilized targets .
- Molecular Dynamics (MD) Simulations : Model interactions using software like GROMACS, guided by crystallographic data from related sulfonamide-protein complexes .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .
Q. How can researchers ensure purity and structural fidelity when sourcing or synthesizing this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine NMR, HR-MS, and elemental analysis. For non-commercial sources (e.g., ), use orthogonal methods like XRD and FTIR .
- Batch Consistency : Implement quality control protocols (e.g., USP guidelines) with retention samples for long-term stability tracking .
- Third-Party Verification : Collaborate with analytical labs for independent validation, especially when commercial data is absent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
